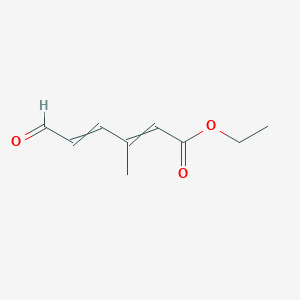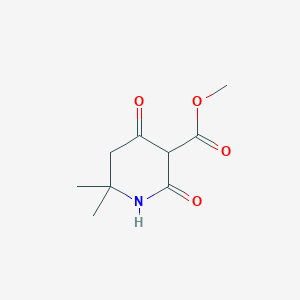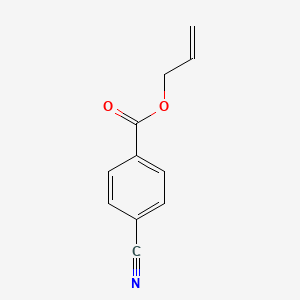
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 2-position and a tert-butyl ester group at the piperazine nitrogen. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its structural versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Chlorination: The quinazoline core is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Piperazine Coupling: The chlorinated quinazoline is coupled with tert-butyl piperazine-1-carboxylate under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position of the quinazoline ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reductive Amination: The piperazine ring can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reductive Amination: Reducing agents like sodium cyanoborohydride (NaBH3CN) in the presence of an aldehyde or ketone.
Major Products Formed
Nucleophilic Substitution: Substituted quinazoline derivatives.
Hydrolysis: Quinazoline carboxylic acid derivatives.
Reductive Amination: Piperazine derivatives with various substituents.
科学的研究の応用
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is unique due to the presence of the quinazoline ring with a chlorine substituent, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development.
特性
分子式 |
C17H21ClN4O2 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)14-12-6-4-5-7-13(12)19-15(18)20-14/h4-7H,8-11H2,1-3H3 |
InChIキー |
ZBSOMMYUMAVBCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-(m-fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8401241.png)



![3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione](/img/structure/B8401277.png)


![N-((1H-Benzo[d]imidazol-5-yl)methyl)benzenamine](/img/structure/B8401293.png)




![3-(Bromomethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B8401329.png)
![7-Chloro-2-(4-methyl-thiazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B8401336.png)
